molecular formula C4H8O3 B016507 (S)-2-methoxypropanoic acid CAS No. 23953-00-6

(S)-2-methoxypropanoic acid

Cat. No. B016507
CAS RN: 23953-00-6
M. Wt: 104.1 g/mol
InChI Key: ICPWFHKNYYRBSZ-VKHMYHEASA-N
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Description

Synthesis Analysis

The synthesis of (S)-2-methoxypropanoic acid and its derivatives can be achieved through several methods, including the epoxidation of α-methylstyrene followed by an acid-catalyzed in situ ring opening, and subsequent oxidation to the corresponding carboxylic acids. This method demonstrates a general approach to synthesize 2-alkoxy-2-phenylpropanoic acids with good to excellent yields, showcasing the versatility and efficiency of this synthesis route (Monk et al., 2008).

Molecular Structure Analysis

The molecular structure of (S)-2-methoxypropanoic acid derivatives has been elucidated through X-ray crystallography and quantum chemical calculations, revealing the non-linear optical (NLO) activity of certain derivatives. These studies underscore the importance of molecular structure on the physical properties and potential applications of these compounds (Venkatesan et al., 2016).

Chemical Reactions and Properties

One-electron oxidation studies of (S)-2-methoxypropanoic acid derivatives highlight the reactivity and potential for various chemical transformations. These studies provide insights into the radical cation formation, decarboxylation rates, and influence of structural effects and pH on reactivity, demonstrating the compound's versatility in chemical reactions (Bietti & Capone, 2008).

Physical Properties Analysis

The physical properties, including the nonlinear optical activity, of (S)-2-methoxypropanoic acid derivatives are influenced by their molecular structure. Detailed analysis through experiments and theoretical calculations confirms these properties, providing a foundation for potential applications in materials science and optoelectronics (Venkatesan et al., 2016).

Chemical Properties Analysis

The chemical properties of (S)-2-methoxypropanoic acid, such as reactivity in one-electron oxidation and its influence on decarboxylation and fragmentation pathways, are critical for understanding its behavior in various chemical environments. These properties are essential for designing synthetic routes and applications where specific reactivity patterns are desired (Bietti & Capone, 2008).

Scientific Research Applications

  • Antimicrobial Applications : 2-methoxylated fatty acids, which include compounds like (S)-2-methoxypropanoic acid, have been found in marine sponges and show potential as antimicrobial lipids. These compounds may serve as a defense mechanism against mycobacteria in highly competitive environments (Carballeira et al., 2004).

  • Occupational Safety : The indicative safe exposure level (ISEL) for related compounds, such as 2-hydroxypropanoic (lactic) acid, in workplace air has been studied, with established thresholds to ensure safety (Turkina et al., 2021).

  • Nutraceutical Development : Phospholipid derivatives of p-methoxycinnamic acid can be synthesized for potential use in nutraceuticals, offering improved bioavailability and health benefits (Rychlicka & Gliszczyńska, 2020).

  • Chemical Synthesis : Research has been conducted on the preparation and enantiomeric purity determination of various 2-alkoxy-2-phenylpropanoic acids, which is crucial in medicinal chemistry and drug development (Monk et al., 2008).

  • Therapeutic Applications : Studies indicate the potential of p-methoxycinnamic acid as a nutraceutical agent for the prevention and treatment of chronic diseases due to its various biological activities (Płowuszyńska & Gliszczyńska, 2021).

  • Environmental Applications : Advances in metabolic engineering and synthetic biology have led to more efficient methods for producing related compounds like 3-hydroxypropanoic acid from renewable resources, contributing to the development of bio-based polymers (Jers et al., 2019).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential new uses for the compound, or new methods for its synthesis.


I hope this general guide is helpful to you. If you have more specific questions about “(S)-2-methoxypropanoic acid” or another compound, feel free to ask!


properties

IUPAC Name

(2S)-2-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWFHKNYYRBSZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-methoxypropanoic acid

CAS RN

23953-00-6
Record name 2-Methoxypropanoic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023953006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-2-Methoxypropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYPROPANOIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74K293OCX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Yoshimura, KI Sato, A Aqeel, RB Singh… - Carbohydrate …, 1985 - Elsevier
The structure of a novel branched-chain amino sugar, N-acylkansosamine, isolated from the antigenic trehalose-containing lipooligosaccharides of Mycobacterium kansusii, was …
SK Ghosh, R Nagarajan - Tetrahedron Letters, 2016 - Elsevier
Total synthesis of actinophenanthroline A, a marine actinomycete within the family of Streptomycetaceae (strain CNQ-149) is reported. Both the racemic and enantiopure …
SA Vakarov, DА Gruzdev, LS Sadretdinova… - Chemistry of …, 2018 - Springer
Stereoselective acylation of racemic 3-methyl-3,4-dihydro-2Н-1,4-benzoxazine and its 7,8-difluoro-substituted analog with racemic 2-alkoxyacyl chlorides was stidied. The reactions of 3-…
JR Harding, RA Hughes, NM Kelly… - Journal of the …, 2000 - pubs.rsc.org
Approaches are described to the synthesis of a series of isotopically labelled L-α-amino acids each with an asymmetric centre at C-3, including isoleucine, allo-isoleucine, threonine …
Number of citations: 27 0-pubs-rsc-org.brum.beds.ac.uk
J Quancard, O Simic… - Journal of Medicinal …, 2020 - ACS Publications
The paracaspase MALT1 has gained increasing interest as a target for the treatment of subsets of lymphomas as well as autoimmune diseases, and there is a need for suitable …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
Y Wu, X Shao, Y Zhou, S Jiang, T Zhang… - Nanotechnology, 2021 - iopscience.iop.org
The effect of α-substitute groups at the asymmetric carbon of chiral monocarboxylic acid ligand, on the chirality of CdSe nanocrystals (NCs) was studied. When the substitution groups …
TA Dineen, MM Weiss, T Williamson… - Journal of medicinal …, 2012 - ACS Publications
We have previously shown that hydroxyethylamines can be potent inhibitors of the BACE1 enzyme and that the generation of BACE1 inhibitors with CYP 3A4 inhibitory activities in this …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk

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